Product packaging for 2-Chloropropionyl chloride(Cat. No.:CAS No. 7623-09-8)

2-Chloropropionyl chloride

Cat. No.: B156108
CAS No.: 7623-09-8
M. Wt: 126.97 g/mol
InChI Key: JEQDSBVHLKBEIZ-UHFFFAOYSA-N
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Description

2-Chloropropionyl chloride (CAS RN: 7623-09-8) is an organic compound with the molecular formula C3H4Cl2O and a molecular weight of 126.97 g/mol . It is a colorless to light yellow clear liquid with a boiling point of approximately 111 °C, a specific gravity of 1.28 (at 20°C/20°C), and a flash point of 31 °C, classifying it as a flammable liquid . This compound is a versatile and highly reactive acylating agent and synthetic intermediate. Its key structural feature is the presence of both an acid chloride group and a reactive chlorine atom on the adjacent alpha-carbon, making it a valuable precursor for introducing the 2-chloropropionyl moiety into more complex molecules . Its primary research and industrial value lies in its use for the synthesis of optically active compounds, particularly in the manufacturing of plant protection products (agrochemicals) and various pharmaceutical intermediates . For instance, it can be synthesized from optically active lactic acid, and the resulting optically active this compound can be used in further specialized syntheses . The compound is moisture-sensitive and reacts vigorously with nucleophiles. It is critical to handle it with appropriate safety measures. It is classified as causing severe skin burns and eye damage (H314) and is a flammable liquid and vapor (H226) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . It is typically supplied with a purity of >95.0% and should be stored in a cool, dark place, preferably under inert gas . Packaging is available in various sizes, such as 25g, 100g, and 500g, to meet different laboratory needs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl2O B156108 2-Chloropropionyl chloride CAS No. 7623-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropropanoyl chloride
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InChI

InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3
Source PubChem
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InChI Key

JEQDSBVHLKBEIZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID90864097
Record name 2-Chloropropionyl chloride
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Molecular Weight

126.97 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 2-Chloropropionyl chloride
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Vapor Pressure

19.0 [mmHg]
Record name 2-Chloropropionyl chloride
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CAS No.

7623-09-8
Record name 2-Chloropropanoyl chloride
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Record name Propanoyl chloride, 2-chloro-
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Record name Propanoyl chloride, 2-chloro-
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Record name 2-Chloropropionyl chloride
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Record name 2-chloropropionyl chloride
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Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Chloropropionyl Chloride

Contemporary Synthetic Routes to 2-Chloropropionyl Chloride

This compound, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals, is primarily produced through several key synthetic pathways. These contemporary methods focus on efficiency, yield, and stereoselectivity.

Chlorination of Propionyl Chloride: Mechanistic Aspects

The direct chlorination of propionyl chloride stands as a primary industrial method for synthesizing this compound. wikipedia.orgnjchm.com This process involves the substitution of a hydrogen atom on the α-carbon of the propionyl chloride molecule with a chlorine atom. The reaction can proceed through different mechanisms, including electrophilic substitution and radical-initiated pathways, each influenced by specific reaction conditions.

Electrophilic Substitution Pathways

In an electrophilic substitution pathway, a chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), is activated to generate an electrophilic chlorine species. While the direct reaction of propionyl chloride with chlorine can be slow, the presence of a Lewis acid catalyst can facilitate the reaction. The mechanism involves the formation of a carbocation intermediate, which then reacts with a chloride ion.

Research has also explored the use of propionic anhydride (B1165640) as a catalyst in the chlorination of propionic acid, which proceeds via the formation of propionyl chloride as an intermediate. google.comresearchgate.net This method suggests an autocatalytic effect where the in-situ generated propionyl chloride participates in the reaction mechanism. researchgate.net

Radical Initiated Reactions and Photochemical Approaches

Radical-initiated chlorination offers an alternative route, often employing radical initiators like azobisisobutyronitrile (AIBN) or exposure to UV light. wikipedia.org This free-radical chain reaction involves three key steps: initiation, propagation, and termination. youtube.comupenn.edu

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) by heat or light to form two chlorine radicals (Cl•). youtube.com Alternatively, radical initiators like AIBN can be used to generate radicals that initiate the chain reaction. upenn.eduupenn.edu

Propagation: A chlorine radical abstracts a hydrogen atom from the α-carbon of propionyl chloride, forming a propionyl chloride radical and a molecule of hydrogen chloride (HCl). This radical then reacts with another molecule of chlorine to yield this compound and a new chlorine radical, which continues the chain reaction. youtube.comupenn.edu

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. youtube.com

Photochemical approaches, utilizing UV radiation to initiate the chlorination, have been studied and are applied on an industrial scale for various chlorination processes. wikipedia.orgnih.gov The photodissociation of propionyl chloride at 248 nm has been shown to proceed through both C-Cl bond fission and HCl elimination. uchicago.educhemicalbook.com

Influence of Anhydrous Conditions and Temperature Regimes

Maintaining anhydrous conditions is crucial for the successful synthesis of this compound. Propionyl chloride reacts vigorously with water to produce propionic acid and hydrochloric acid, which would lead to unwanted side products and reduced yield. nih.govnih.gov

Temperature control is also a critical parameter. The chlorination of propionyl chloride is typically carried out at elevated temperatures, often in the range of 80–120°C. However, specific temperature regimes can influence the reaction pathway and product distribution. For instance, in the chlorination of propionic acid catalyzed by propionic anhydride, temperatures between 115 and 140°C are employed. google.com

Chlorination of Propionic Acid and its Anhydrides

An alternative to the direct chlorination of propionyl chloride is the chlorination of propionic acid itself. This method often involves the use of a catalyst. One notable process involves chlorinating propionic acid in the presence of propionic anhydride at elevated temperatures (around 120-135°C), specifically excluding free-radical initiators and light. google.com This process is believed to proceed through the in-situ formation of propionyl chloride. google.comresearchgate.net The Hell-Volhard-Zelinsky reaction provides another route, where propanoic acid is treated with chlorine in the presence of red phosphorus to yield 2-chloropropanoic acid, which can then be converted to the acyl chloride. quora.com

Acyl Chlorination of 2-Chloropropionic Acid

The conversion of 2-chloropropionic acid to its corresponding acyl chloride, this compound, is a standard and widely used laboratory and industrial method. guidechem.com This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.orgrsc.orgwikipedia.org

Thionyl chloride is a popular reagent for this conversion due to its volatility and the fact that the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying product purification. rsc.orgyoutube.com The reaction is often carried out by refluxing the 2-chloropropionic acid with an excess of thionyl chloride.

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is another effective reagent for this transformation. wikipedia.orgchemicalbook.com It is considered a milder and more selective reagent compared to thionyl chloride, which can be advantageous when dealing with sensitive substrates. wikipedia.orgchemicalbook.com The reaction proceeds under mild conditions and generally results in high yields of the desired acyl chloride. chemicalbook.com

Starting MaterialReagent(s)Key ConditionsProductReference(s)
Propionyl chlorideCl₂ or SO₂Cl₂Radical initiator (e.g., AIBN) or UV light, 80–120°C, anhydrousThis compound
Propionic acidCl₂, Propionic anhydride115–140°C, exclusion of light and radical formersThis compound google.com
2-Chloropropionic acidThionyl chloride (SOCl₂)RefluxThis compound
2-Chloropropionic acidOxalyl chloride ((COCl)₂)Catalytic DMFThis compound wikipedia.orgchemicalbook.com
L-Lactic acidThionyl chloride (SOCl₂), Pyridine (B92270)Low temperature (-1.0°C), then heating to 45-50°CD-(+)-2-Chloropropionyl chloride google.com
Utilization of Thionyl Chloride and Phosphorus Pentachloride

The conversion of 2-chloropropionic acid to its corresponding acyl chloride is a fundamental and widely practiced method for synthesizing this compound. This transformation is most commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride is particularly prevalent due to its efficiency and the convenient removal of byproducts. libretexts.org When 2-chloropropionic acid is treated with thionyl chloride, the hydroxyl group of the carboxylic acid is replaced by a chlorine atom, yielding this compound along with sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.org This method is advantageous as the gaseous nature of the byproducts simplifies the purification of the desired acyl chloride. libretexts.org

Alternatively, phosphorus pentachloride can be employed for this conversion. The reaction between 2-chloropropionic acid and PCl₅ produces this compound, phosphorus oxychloride (POCl₃), and hydrogen chloride. libretexts.org While effective, this method requires the separation of the liquid byproduct, phosphorus oxychloride, from the desired product, often accomplished through fractional distillation. libretexts.org

Optimized Reaction Protocols and Yield Enhancements

To maximize the yield and purity of this compound, researchers have focused on optimizing reaction conditions. For the thionyl chloride route, a typical optimized protocol involves using a molar ratio of 1:1.2 of 2-chloropropionic acid to thionyl chloride. The reaction is generally carried out at reflux temperature, between 70–80°C, for a duration of 4–6 hours. Following the reaction, excess thionyl chloride is removed, often by rotary evaporation, and the final product is purified by distillation under reduced pressure. These optimized conditions can lead to high yields, often in the range of 85–90%, with minimal formation of byproducts.

For laboratory-scale synthesis using phosphorus pentachloride, a common procedure involves combining 2-chloropropionic acid with a slight excess of PCl₅ (e.g., a 1.1 molar equivalent) in a dry solvent like dichloromethane. The reaction is typically refluxed for about 3 hours under an inert atmosphere, such as nitrogen, to prevent moisture contamination. The workup procedure involves quenching the reaction with ice water, followed by extraction of the organic layer and subsequent distillation to isolate the this compound. This method can provide yields in the range of 75–80%.

ParameterThionyl Chloride MethodPhosphorus Pentachloride Method
Molar Ratio (Acid:Reagent) 1:1.21:1.1
Temperature 70–80°C (Reflux)Reflux
Reaction Time 4–6 hours3 hours
Typical Yield 85–90%75–80%
Byproducts SO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Purification Distillation under reduced pressureFractional distillation

Stereoselective Synthesis of Chiral this compound Enantiomers

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral building blocks like the enantiomers of this compound.

Synthesis from Chiral Precursors (e.g., L-Lactic Acid)

A prominent strategy for producing chiral this compound involves starting from readily available and inexpensive chiral precursors, such as L-lactic acid. google.com A one-step method has been developed to synthesize D-(+)-2-chloropropionyl chloride directly from food-grade L-lactic acid and thionyl chloride in the presence of a catalyst. google.com This process is noteworthy as it involves a configuration inversion, transforming the L-lactic acid into the D-enantiomer of the final product. google.com

The synthesis of D-(+)-2-chloropropionyl chloride can also be achieved through a multi-step process starting from L-methyl lactate (B86563) or L-ethyl lactate. patsnap.comgoogle.com This pathway typically involves chlorination of the lactate ester with thionyl chloride to produce D-methyl-2-chloropropionate or D-ethyl-2-chloropropionate, followed by hydrolysis to D-2-chloropropionic acid, and finally, reaction with thionyl chloride to yield the desired D-2-chloropropionyl chloride. patsnap.comgoogle.com

Chiral-Pool Methodologies in Asymmetric Synthesis

The use of L-lactic acid and its esters as starting materials exemplifies the "chiral-pool" approach to asymmetric synthesis. This strategy leverages the natural abundance of enantiomerically pure compounds to create new chiral molecules. By starting with a molecule that already possesses the desired stereochemistry at a specific carbon center, chemists can avoid complex and often low-yielding asymmetric reactions. The synthesis of D-(+)-2-chloropropionyl chloride from L-lactic acid is a classic example of how this methodology can be applied to generate valuable chiral intermediates. google.com

Mechanistic Insights into Stereochemical Control

The reaction of L-lactic acid with thionyl chloride to form D-(+)-2-chloropropionyl chloride proceeds with an inversion of stereochemistry. google.com This is a key mechanistic feature. The reaction is believed to proceed through the formation of a chlorosulfite intermediate. In the presence of a catalyst like pyridine, the reaction mechanism can be altered, leading to the observed inversion of configuration. google.comrsc.org

Controlling the reaction conditions is crucial to prevent racemization, which is the formation of an equal mixture of both enantiomers, thereby losing the desired stereochemical purity. Low temperatures during the reaction and subsequent purification steps, such as vacuum distillation at temperatures below 90°C, are often employed to minimize the risk of racemization. google.comgoogle.com The choice of catalyst and solvent can also significantly impact the stereochemical outcome of the reaction. For instance, the use of basic catalysts like pyridine or triethylamine (B128534) is common in these transformations. google.com

Alternative Synthesis Strategies and Green Chemistry Approaches

In addition to traditional methods, research has explored alternative and more environmentally friendly approaches to the synthesis of this compound.

One area of focus is the development of greener catalytic systems. For instance, the use of calcium fluoride (B91410) as a catalyst in the reaction of L-ethyl lactate with thionyl chloride has been reported. patsnap.com This offers an alternative to traditional catalysts like pyridine, potentially reducing environmental impact. patsnap.com

Continuous flow chemistry represents another promising green chemistry approach. Microreactor technology has been shown to significantly reduce reaction times and improve selectivity in chlorination reactions using thionyl chloride. rsc.org This technology can lead to higher efficiency and safety compared to traditional batch processes.

Development of Coupling Reagents to Bypass Traditional Chlorinating Agents

Traditionally, the synthesis of this compound involves the use of common chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert 2-chloropropionic acid into its corresponding acyl chloride. While effective, these reagents can present handling challenges and lead to the formation of undesirable byproducts. Research has therefore focused on developing alternative coupling reagents and catalytic systems to improve efficiency and safety.

One innovative approach involves the direct synthesis from optically active lactic acid using an acylating agent in the presence of a catalyst. google.compatsnap.com This method aims to shorten the production flow and simplify the process. google.compatsnap.com For instance, L-lactic acid can be reacted with an acylating agent like thionyl chloride, with a catalyst such as pyridine, triethylamine, DMF, or DMSO, to produce optically active this compound. google.compatsnap.com This process often involves low-temperature dropwise addition of the lactic acid to the acylating agent to control the reaction. google.compatsnap.com

Another strategy focuses on the use of novel catalysts to enhance the reaction between L-ethyl lactate and thionyl chloride. patsnap.com The use of a calcium fluoride catalyst has been shown to produce D-(+)-2-chloropropionic acid ethyl ester, which is then hydrolyzed and subsequently reacted with thionyl chloride to yield D-(+)-2-chloropropionyl chloride. patsnap.com This method is reported to result in high product yield and purity. patsnap.com

Industrial Process Development and Optimization

The industrial production of this compound has seen significant advancements aimed at increasing yield, purity, and cost-effectiveness while minimizing environmental impact. patsnap.comgoogle.com A key focus has been the optimization of reaction conditions and the development of one-pot synthesis methods. google.com

For the synthesis of optically active D-(+)-2-chloropropionyl chloride, a one-pot method starting from food-grade L-lactic acid and thionyl chloride has been developed. google.com By carefully controlling the reaction temperature and using a catalyst like pyridine or picoline, this process can achieve yields of over 84% and product purity exceeding 97%. google.com The optimization of parameters such as the weight ratio of reactants and catalyst, reaction time, and temperature is crucial for the success of this industrial process. google.com

Another industrially viable route involves a three-step process starting from L-methyl lactate: chlorination, hydrolysis, and chloroacylation. google.com In this process, L-methyl lactate is first reacted with thionyl chloride using pyridine as a catalyst to synthesize D-methyl-2-chloropropionate. This intermediate is then hydrolyzed, and the resulting D-2-chloropropionic acid is reacted with thionyl chloride to produce the final D-2-chloropropionyl chloride. google.com This pathway is noted for its use of readily available raw materials and straightforward, safe synthesis steps, making it suitable for large-scale production. google.com

The table below summarizes key parameters from various optimized industrial processes for the synthesis of D-(+)-2-chloropropionyl chloride.

Starting MaterialCatalystKey Process StepsYield (%)Purity (%)Source
L-lactic acidPyridineOne-pot reaction with thionyl chloride, low-temperature addition, followed by heating and vacuum distillation.85.898.5 google.com
L-methyl lactatePyridineThree-step process: Chlorination, hydrolysis, and chloroacylation with thionyl chloride.82.299.4 google.com
L-ethyl lactateCalcium fluorideThree-step process: Reaction with thionyl chloride, hydrolysis, and subsequent reaction with thionyl chloride.89.699.5 patsnap.com

Purity and Enantiomeric Resolution Techniques in Synthesis Research

The purity of this compound, particularly its enantiomeric purity, is critical for its application in the synthesis of pharmaceuticals and other biologically active molecules. google.compatsnap.com Consequently, significant research has been dedicated to developing advanced purification and resolution techniques.

Advanced Chromatographic Purification Methods (e.g., Flash Chromatography for Enantiomer Isolation)

Gas chromatography (GC) is a fundamental technique for assessing the purity of this compound and detecting related substances. google.com For the analysis of this highly reactive acyl chloride, specialized methods have been developed. These methods may involve the use of an ultrahigh inert column as the stationary phase to prevent reactions with the analyte. google.com

For the separation of enantiomers, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for resolving racemic mixtures. nih.govscirp.org These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govgoogle.com

A significant advancement in this area is the development of Medium Pressure Liquid Chromatography (MPLC) columns, such as CHIRALFLASH, which are packed with immobilized chiral stationary phases. chiraltech.com These columns are designed for the rapid and cost-effective separation of enantiomers at a preparative scale, which is essential during the exploratory stages of drug development. chiraltech.com The use of these reusable columns, compatible with standard flash chromatography systems, represents a practical approach to obtaining pure enantiomers for further research and development. chiraltech.com

The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful enantiomeric separation. scirp.orggoogle.com For instance, in the separation of clopidogrel (B1663587) enantiomers, a Chiralcel OD-H column with a mobile phase of supercritical CO₂ and a modifier has proven effective. scirp.org The development and validation of such chiral chromatographic methods are essential for the quality control and supply of enantiomerically pure this compound.

Reactivity Profiles and Reaction Mechanism Elucidation of 2 Chloropropionyl Chloride

Nucleophilic Acylation Reactions

As an acyl chloride, 2-chloropropionyl chloride readily participates in nucleophilic acyl substitution reactions. libretexts.org This class of reactions is fundamental to its utility in chemical synthesis, enabling the formation of a variety of carboxylic acid derivatives. The electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles. libretexts.org

Formation of Amides, Esters, and Thioesters

This compound serves as an effective acylating agent for the synthesis of amides, esters, and thioesters through reactions with appropriate nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed, yielding the corresponding acylated product. libretexts.org

The reaction with amines produces N-substituted 2-chloropropionamides. Similarly, alcohols react to form 2-chloropropionate esters, and thiols yield 2-chloropropanethioates. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

NucleophileProduct ClassExample Product
Amine (R-NH₂)AmideN-alkyl-2-chloropropionamide
Alcohol (R-OH)EsterAlkyl 2-chloropropionate
Thiol (R-SH)ThioesterAlkyl 2-chloropropanethioate

Reaction Kinetics and Thermodynamic Studies of Nucleophilic Attack

The kinetics of nucleophilic acyl substitution reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Generally, more nucleophilic species will react at a faster rate. The reaction is often thermodynamically favorable due to the formation of a stable carbonyl group in the product and the departure of a good leaving group, the chloride ion. libretexts.org While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided search results, the general principles of nucleophilic acyl substitution provide a framework for understanding its reactivity. The high reactivity of the acyl chloride functionality suggests a low activation energy barrier for the initial nucleophilic attack. libretexts.org

Dechlorination Pathways and Intermediate Generation

Beyond its role as an acylating agent, this compound can undergo dechlorination, leading to the formation of reactive intermediates. These pathways are of significant interest as they open up further synthetic possibilities.

Surface-Catalyzed Dechlorination Reactions (e.g., on Metal Surfaces)

Studies have shown that this compound can undergo dechlorination on metal surfaces, such as copper. nih.govresearchgate.net This process is a key step in the formation of other reactive species. Research utilizing techniques like X-ray photoelectron spectroscopy and reflection-absorption infrared spectroscopy has demonstrated that on a Cu(100) surface, this compound undergoes dechlorination at temperatures as low as 120 K. nih.govresearchgate.net Density functional theory (DFT) calculations support these experimental findings, indicating that the cleavage of the C-Cl bond is a facile process on the copper surface. nih.govresearchgate.net

Formation and Reactivity of Methylketene (B14734522)

A significant consequence of the dechlorination of this compound on a copper surface is the formation of methylketene (CH₃-CH=C=O). nih.govresearchgate.net Experimental and computational studies have confirmed that the dechlorination of this compound on Cu(100) yields methylketene and two chlorine atoms. nih.govresearchgate.net DFT molecular dynamics simulations show this reaction occurs rapidly, within 0.6 picoseconds at 300 K, with the cleavage of the C-H bond-adjacent chlorine preceding the cleavage of the C(=O)-Cl bond. nih.govresearchgate.net Methylketene is a highly reactive intermediate that can participate in various subsequent reactions.

Dimerization Reactions of Reactive Intermediates

The methylketene generated from the dechlorination of this compound is not stable and readily undergoes dimerization. nih.govresearchgate.net On the Cu(100) surface, the dimerization of methylketene occurs below 180 K to form 2,4-dimethylcyclobutane-1,3-dione. nih.govresearchgate.net Static DFT calculations suggest that the primary pathway for this dimerization involves the coupling of two C=C bonds, which has a lower activation barrier (38.08 kJ mol⁻¹) compared to the C=C + C=O coupling (69.05 kJ mol⁻¹). nih.gov The dimerization of ketenes is a well-established reaction, leading to the formation of cyclobutanedione structures. mdpi.comacs.orgacs.org

Reaction Case Studies and Computational Chemistry Applications

The interaction of this compound with metal surfaces has been a subject of detailed investigation, providing insights into catalytic processes and surface chemistry. Studies utilizing X-ray photoelectron spectroscopy (XPS), reflection-absorption infrared spectroscopy (RAIRS), and temperature-programmed reaction/desorption (TPD) have been conducted on the reaction of this compound on a copper (Cu(100)) surface, supported by density functional theory (DFT) calculations. aip.orgnih.govresearchgate.net

Experimental findings show that at a low temperature of 120 K, this compound undergoes dechlorination on the Cu(100) surface. aip.orgnih.govresearchgate.net The primary product of this surface-mediated reaction is methylketene (CH₃–CH=C=O). aip.orgnih.gov DFT molecular dynamics simulations corroborate these experimental results, demonstrating that the dechlorination process is facile, occurring within 0.6 picoseconds at 300 K. nih.govresearchgate.net These simulations further reveal a stepwise mechanism where the cleavage of the C-Cl bond at the alpha-carbon precedes the cleavage of the acyl chloride's C-Cl bond. nih.gov

At exposures of 2.0 L (Langmuir) or lower, no molecular desorption of this compound is observed, indicating that the molecule fully decomposes on the copper surface at or below the dosing temperature of ~120 K or during the subsequent heating process. aip.org As exposure increases, a desorption peak for the parent molecule begins to appear around 180 K. aip.org

A significant finding from the surface chemistry studies of this compound is the subsequent reactivity of the methylketene intermediate at low temperatures. aip.orgnih.gov The methylketene generated on the Cu(100) surface does not remain stable as the temperature is increased. Below 180 K, it undergoes dimerization to form a cyclic compound, 2,4-dimethylcyclobutane-1,3-dione. aip.orgnih.govresearchgate.net

The transformation is clearly observed in reflection-absorption infrared spectroscopy (RAIRS), where the characteristic spectral peaks for methylketene disappear between 140 K and 180 K, concurrent with the emergence of a new peak at 1779 cm⁻¹, which is attributed to the cyclic dimer. aip.org Static DFT calculations have been used to explore the dimerization mechanism, suggesting that the reaction primarily proceeds through the coupling of the C=C bonds of two methylketene molecules. This pathway has a calculated energy barrier of 38.08 kJ mol⁻¹, which is significantly lower than the alternative pathway involving the coupling of a C=C bond with a C=O bond, which has a barrier of 69.05 kJ mol⁻¹. nih.gov

Parameter Observation
Initial Reactant This compound on Cu(100)
Reaction Temperature 120 K
Intermediate Formed Methylketene (CH₃–CH=C=O)
Cyclic Product 2,4-dimethylcyclobutane-1,3-dione
Dimerization Temperature Below 180 K
Primary Dimerization Pathway C=C + C=C coupling
Energy Barrier (C=C + C=C) 38.08 kJ mol⁻¹
Energy Barrier (C=C + C=O) 69.05 kJ mol⁻¹

Hydrolysis Studies and Formation of 2-Chloropropionic Acid

The hydrolysis of this compound is a fundamental reaction that yields 2-chloropropionic acid. This transformation is a key step in synthetic pathways where the acyl chloride is used as a reactive intermediate. wikipedia.orgnjchm.com For instance, the synthesis of racemic 2-chloropropionic acid is commonly achieved through the chlorination of propionyl chloride to form this compound, which is then hydrolyzed. wikipedia.orgnjchm.com

The reaction involves the nucleophilic attack of water on the highly electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of the carboxylic acid.

Studies involving the reaction of racemic this compound with chiral auxiliaries, such as ethyl L-lactate, followed by hydrolysis, have been explored to achieve deracemization and produce enantiomerically enriched 2-chloropropionic acid. bibliotekanauki.pl The hydrolysis of the resulting diastereomeric esters under mild basic conditions (e.g., LiOH·H₂O in a THF-water mixture) can yield (S)-2-chloropropionic acid with high optical purity. bibliotekanauki.pl This highlights the utility of the hydrolysis reaction in stereoselective synthesis.

Comparative Reactivity with Related Halogenated Acyl Chlorides

The reactivity of this compound can be understood by comparing it with other related halogenated acyl chlorides and alkyl halides.

Comparison with Other Acyl Halides: Acyl chlorides are generally highly reactive compounds due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. chemistryguru.com.sgquora.com When comparing acyl halides, the nature of the halogen atom influences reactivity. For instance, in the formation of ketene (B1206846) intermediates from α-haloacyl halides, acid bromides are often more efficient than the corresponding acid chlorides. bibliotekanauki.pl The reactivity trend generally follows the leaving group ability of the halide, with iodides being better leaving groups than bromides, and bromides being better than chlorides. Therefore, 2-bromopropionyl bromide is expected to be more reactive in nucleophilic acyl substitution reactions than this compound. quora.com

Comparison with Isomers and Analogues: The position of the halogen atom also affects reactivity. Compared to its isomer, 3-chloropropionyl chloride, this compound has the chlorine atom on the α-carbon. This position makes it susceptible to reactions like the formation of α-lactones or ketenes.

Comparison with Alkyl Chlorides: Acyl chlorides are significantly more reactive than their corresponding alkyl chlorides. chemistryguru.com.sgquora.com The carbonyl group adjacent to the chlorine atom in an acyl chloride makes the carbon atom much more electron-deficient and thus more susceptible to nucleophilic attack compared to the carbon-chlorine bond in an alkyl chloride. chemistryguru.com.sgquora.com While an alkyl chloride like chloropropane requires heating with a base to undergo hydrolysis, this compound reacts readily with water at room temperature. chemistryguru.com.sgquora.com

Compound Type Relative Reactivity Reason
Acyl Iodide HighestIodine is an excellent leaving group.
Acyl Bromide HighBromine is a good leaving group, better than chlorine. bibliotekanauki.plquora.com
Acyl Chloride MediumThe carbonyl group strongly activates the C-Cl bond for nucleophilic attack. chemistryguru.com.sg
Alkyl Chloride LowThe C-Cl bond is less polarized and lacks activation from an adjacent carbonyl group. chemistryguru.com.sg

Advanced Analytical Methodologies for 2 Chloropropionyl Chloride

Gas Chromatography (GC) for Purity and Related Substances Analysis

Gas chromatography (GC) is a powerful technique for the analysis of 2-chloropropionyl chloride, offering high sensitivity and separation efficiency for impurity profiling. google.com However, the high reactivity of this acyl chloride presents unique challenges that necessitate specialized approaches.

Challenges in Direct Sample Injection and Derivatization Requirements

Direct injection of this compound into a gas chromatograph is problematic. google.com Due to its highly reactive acyl chloride structure, it can react with components of the GC system, such as the column packing material. google.com This reactivity can lead to peak distortion, inaccurate quantification, and the formation of artifacts, compromising the analytical results. u-szeged.hu

To overcome these challenges, derivatization is required before GC analysis. google.com This process involves converting the reactive this compound into a more stable, less reactive derivative. Common derivatizing agents include alcohols such as methanol (B129727), ethanol, and isopropanol, which convert the acyl chloride into its corresponding ester. google.compatsnap.com This transformation allows for reliable and reproducible analysis by GC. google.com For instance, derivatization with methanol is a key step in a method for detecting related substances in this compound. google.com

Optimization of Stationary Phases (e.g., Ultrahigh Inert Columns)

The choice of the stationary phase in the GC column is crucial for the effective separation of this compound and its related substances. google.com Ultrahigh inert columns are particularly well-suited for this analysis. google.com These columns are designed to minimize interactions between the analyte and the column material, which is essential when dealing with reactive compounds. google.com The use of an ultrahigh inert stationary phase, such as those in the Agilent J&W DB series, has been shown to provide good separation and high sensitivity for the analysis of this compound impurities. google.com

Carrier Gas Selection and Temperature Programming Protocols

The selection of the carrier gas and the optimization of the temperature program are critical parameters in the GC analysis of this compound. phenomenex.com

Carrier Gas: Nitrogen is a commonly used carrier gas for this analysis. google.com While other gases like helium and hydrogen are also used in GC, the choice depends on factors like desired efficiency, analysis time, and detector compatibility. phenomenex.com It is crucial to use a dry carrier gas to prevent the hydrolysis of the acyl chloride. u-szeged.hu

Temperature Programming: A programmed temperature protocol is employed to ensure the effective separation of all components in the sample. google.com A typical temperature program involves starting at an initial temperature, holding for a period, and then ramping the temperature up to a final value. google.com For example, a method for analyzing this compound might use an initial temperature of 80-95°C held for 3-5 minutes, followed by a ramp of 7-9°C per minute to a final temperature of 150-180°C, which is then held for 6-10 minutes. google.com The injector port temperature is also a critical parameter and is typically set in the range of 180-270°C. google.com

ParameterOptimized Value/RangeSource
Carrier Gas Nitrogen google.com
Column Flow Rate 1.2-1.7 ml/min google.com
Initial Temperature 80-95 °C google.com
Initial Hold Time 3-5 minutes google.com
Temperature Ramp Rate 7-9 °C/minute google.com
Final Temperature 150-180 °C google.com
Final Hold Time 6-10 minutes google.com
Injector Temperature 180-270 °C google.com
Detector Temperature (FID) 230 °C google.com

High Sensitivity and Separation Efficiency in Impurity Profiling

The optimized GC methods, incorporating derivatization and specialized column technology, provide high sensitivity and excellent separation efficiency for profiling impurities in this compound. google.com This allows for the detection and quantification of even minor related substances, which is crucial for ensuring the quality and purity of the final product. google.com The use of a Flame Ionization Detector (FID) is common in these methods, offering robust and sensitive detection for organic compounds. google.com

Spectroscopic Techniques for Structural Elucidation (e.g., in reaction pathway analysis)

Spectroscopic techniques are indispensable tools for the structural elucidation of this compound and for analyzing its reaction pathways. slideshare.net These methods provide detailed information about the molecular structure and functional groups present in the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides key information about its functional groups. A strong absorption band characteristic of the carbonyl group (C=O) in the acyl chloride is a prominent feature. nist.govnist.gov The NIST Chemistry WebBook provides reference IR spectra for this compound in both the gas phase and as a solution. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for confirming the structure of this compound. chemicalbook.com The ¹H NMR spectrum would show signals corresponding to the methyl (CH₃) and methine (CH) protons, with their chemical shifts and splitting patterns providing information about their chemical environment. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. nist.gov The mass spectrum can be used to confirm the molecular formula and to gain insights into the structure of the molecule by analyzing the fragments produced upon ionization. nist.gov The NIST WebBook contains the electron ionization mass spectrum for this compound. nist.gov

Advanced Techniques for Resolution of Reaction Pathway Ambiguities

Understanding the reaction pathways of this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures. Advanced analytical techniques can be employed to resolve ambiguities in these pathways.

In a study of the reaction of this compound on a Cu(100) surface, a combination of X-ray photoelectron spectroscopy (XPS), reflection-absorption infrared spectroscopy (RAIRS), and temperature-programmed reaction/desorption (TPD) was used. researchgate.net These surface-sensitive techniques, supported by density functional theory (DFT) calculations, allowed for the identification of reaction intermediates and products. researchgate.net The study revealed that methylketene (B14734522) is formed through the dechlorination of this compound on the copper surface at 120 K. researchgate.net This methylketene can then dimerize to form 2,4-dimethylcyclobutane-1,3-dione at temperatures below 180 K. researchgate.net Such detailed mechanistic studies are vital for clarifying complex reaction pathways.

Environmental Impact and Safety Research Perspectives of 2 Chloropropionyl Chloride

Studies on Environmental Persistence and Degradation Pathways

2-Chloropropionyl chloride is a reactive chemical, and its persistence in the environment is largely dictated by its interaction with water. The primary degradation pathway for this compound in an environmental context is rapid hydrolysis. When it comes into contact with water or moisture, it reacts to form 2-chloropropionic acid. wikipedia.org This hydrolysis product, 2-chloropropionic acid, is a key compound in understanding the subsequent environmental fate.

Research indicates that 2-chloropropionic acid is soluble in water and its persistence is considered unlikely as it is expected to biodegrade under both aerobic and anaerobic conditions. fishersci.comnih.gov Due to its water solubility, it is likely to be mobile in soil. fishersci.com However, significant bioconcentration in aquatic organisms or adsorption to sediment is not expected to be a major fate process. nih.gov

Another degradation pathway for this compound can occur on certain metal surfaces, such as copper. In these specific conditions, it can undergo dechlorination to form a highly reactive intermediate, methylketene (B14734522). This intermediate can then further react, for example, by dimerizing to form 2,4-dimethylcyclobutane-1,3-dione.

The environmental impact of its primary degradation product, 2-chloropropanoic acid, is a concern due to its toxicity to aquatic life. ontosight.ai It has been classified as a hazardous substance by the U.S. Environmental Protection Agency (EPA) and a substance of very high concern by the European Chemicals Agency (ECHA). ontosight.ai

Research into By-product Formation and Waste Management Strategies

Effluent Treatment and Waste Water Management in Industrial Production

The industrial synthesis of this compound involves several methods that can generate significant wastewater streams requiring management. For instance, one common production route is the chlorination of propionyl chloride, which is then hydrolyzed to yield the acid. wikipedia.org Another approach involves the direct chlorination of propionic acid.

Certain synthesis pathways, particularly those employing Lewis acid catalysts, necessitate aqueous washes to remove the catalyst. This process increases the volume of wastewater generated. The production of optically active D-(+)-2-chloropropionyl chloride can involve a multi-step process including chlorination, hydrolysis, and chloroacylation, which may also produce waste streams containing salts and organic solvents. google.compatsnap.com However, some modern methods are designed to be more environmentally friendly by allowing for the recycling of organic solvents and easier treatment of waste gases. google.com

Effluent from these processes would primarily contain the hydrolysis product, 2-chloropropionic acid, along with catalysts and other reagents used in the synthesis. wikipedia.org Given the reactivity of the parent compound with water, it is not expected to be present in aqueous effluent. kscl.co.in Management strategies for this wastewater must therefore focus on treating 2-chloropropionic acid and other dissolved substances. The treatment of chlorinated organic compounds in wastewater can be complex, sometimes involving specialized bioreactors or other advanced oxidation processes to ensure their complete degradation. nih.gov

Management of Hazardous Combustion Products (e.g., Phosgene, Hydrogen Chloride)

The thermal decomposition of this compound can lead to the release of highly toxic and irritating gases. kscl.co.in In the event of a fire, the compound can produce hazardous combustion products that pose a significant risk to human health and the environment. kscl.co.in

Table 1: Hazardous Combustion Products of this compound

Combustion Product Chemical Formula Key Hazards
Carbon Monoxide CO Toxic gas, product of incomplete combustion
Carbon Dioxide CO₂ Asphyxiant in high concentrations
Phosgene COCl₂ Highly toxic and corrosive gas
Hydrogen Chloride HCl Corrosive and toxic gas, forms hydrochloric acid with moisture

Source: kscl.co.in

Management of these hazardous products is critical during emergency situations like fires. Firefighting procedures require the use of self-contained breathing apparatus to protect against toxic inhalation. kscl.co.in Suppressing the gases and vapors with a water spray jet is a recommended tactic, though care must be taken to prevent the contamination of surface water and groundwater systems with fire extinguishing water. kscl.co.in Spill management protocols also emphasize avoiding contact with water and using inert absorbent materials for containment. kscl.co.in

Occupational Health Research and Reactivity with Biological Systems

Studies on Acylation of Amino Acids and Other Nucleophiles

The chemical reactivity of this compound is central to its utility in synthesis and its biological activity. As an acyl chloride, it readily reacts with nucleophiles. Research has demonstrated that it is effective at acylating amino acids and other nucleophilic biomolecules. This reactivity is harnessed in the synthesis of various bioactive compounds and pharmaceutical intermediates. For example, it is a precursor in the synthesis of the non-steroidal anti-inflammatory drug ibuprofen. wikipedia.org

The acylation reaction involves the substitution of the chlorine atom on the acyl group with a nucleophilic group, such as an amine on an amino acid, to form a new amide bond. This ability to modify biomolecules is a key aspect of its application in drug design and polymer chemistry. For instance, it has been used to prepare poly(ethylene glycol) macroinitiators for atom transfer radical polymerization (ATRP), a process crucial for developing advanced materials. sigmaaldrich.com

Considerations for Neurotoxicity (indirectly through related compounds)

Direct toxicological data on this compound is limited, with safety data sheets often stating that its toxicological properties have not been fully investigated. kscl.co.in However, by examining its primary degradation product, 2-chloropropionic acid, some indirect health considerations can be inferred. 2-Chloropropionic acid itself is listed as a neurotoxin. wikipedia.org

In general, small, chlorinated organic compounds can exhibit toxicity. The class of α-halocarboxylic acids, to which 2-chloropropionic acid belongs, are recognized as effective alkylating agents and should be handled with caution. wikipedia.org While direct studies linking this compound to neurotoxicity are not prominent, the known neurotoxic effects of its immediate and stable hydrolysis product warrant significant consideration in occupational health and safety assessments. wikipedia.org Exposure to 2-chloropropionic acid can cause irritation to the skin, eyes, and mucous membranes. nih.gov

Research on Safe Handling and Storage Protocols to Mitigate Reactivity Hazards

Safe handling and storage of this compound are paramount due to its inherent reactivity. Research into its chemical behavior under various conditions has led to the development of specific protocols to minimize risks.

Analysis of Reactivity with Water and Generation of Toxic Gases

This compound reacts violently with water. kscl.co.infishersci.comfishersci.se This hydrolysis reaction is a significant concern because it generates corrosive and toxic gases, most notably hydrogen chloride (HCl) gas. kscl.co.infishersci.comcoleparmer.com The reaction with moisture in the air is also a factor, making it crucial to handle the compound under an inert atmosphere and protect it from moisture during storage. kscl.co.infishersci.com

The release of hydrogen chloride gas poses a severe inhalation hazard, capable of causing chemical burns to the respiratory tract. coleparmer.comsdfine.com In the event of a fire, other hazardous decomposition products can be formed, including carbon monoxide, carbon dioxide, and phosgene. kscl.co.infishersci.comcoleparmer.com Therefore, protocols must emphasize the avoidance of contact with water or moist air. kscl.co.infishersci.comcoleparmer.com

A critical safety warning is to always add the chemical to water, never the other way around, to avoid a violent reaction. sdfine.com

Mitigation Strategies for Flammability and Explosive Vapor Formation

This compound is a flammable liquid with a flashpoint of approximately 31-34°C (87.8-93.2°F). kscl.co.incoleparmer.com Its vapors are heavier than air and can travel to an ignition source, leading to a flashback. kscl.co.infishersci.comsigmaaldrich.cn Furthermore, its vapors can form explosive mixtures with air, particularly with intense warming or in confined spaces. kscl.co.incoleparmer.comsigmaaldrich.cn

Mitigation strategies are centered on strict control of ignition sources and proper ventilation. Key measures include:

Grounding and Bonding: Containers must be grounded and bonded when transferring the material to prevent static discharge. coleparmer.comsigmaaldrich.cn

Spark-Proof Tools: The use of spark-proof tools and explosion-proof equipment is mandatory. kscl.co.incoleparmer.comsigmaaldrich.cn

Ventilation: Adequate ventilation is required to keep airborne concentrations low and prevent the accumulation of explosive vapors. coleparmer.com

Storage: The compound should be stored in a designated flammables area, in a cool, dry, well-ventilated place away from heat and ignition sources. coleparmer.comsdfine.com Containers must be kept tightly closed. coleparmer.comsigmaaldrich.cnchemicalbook.com

Fire Suppression: In case of a fire, water should not be used directly as it reacts with the substance. coleparmer.com Recommended extinguishing media include foam, dry chemical, or carbon dioxide. coleparmer.comnoaa.gov

Incompatibility Studies with Other Chemical Classes

Studies on the chemical compatibility of this compound have identified several classes of substances with which it is incompatible. These incompatibilities can lead to vigorous or explosive reactions.

Key incompatible chemical classes include:

Strong Bases: Reacts strongly with alkaline materials. coleparmer.comsdfine.com

Alcohols: Incompatible with alcohols. kscl.co.infishersci.comcoleparmer.com

Oxidizing Agents: Incompatible with strong oxidizing agents. kscl.co.infishersci.comcoleparmer.com

Amines: Incompatible with amines. fishersci.comcoleparmer.comnoaa.gov

Metals: May be corrosive to metals and can react with some metals to produce highly flammable and explosive hydrogen gas. kscl.co.infishersci.comsdfine.com

The following table summarizes the key incompatibilities of this compound:

Table 1: Chemical Incompatibilities of this compound

Incompatible Material Potential Hazard Source(s)
Water/Moisture Violent reaction, liberation of toxic hydrogen chloride gas. kscl.co.infishersci.comfishersci.secoleparmer.com
Strong Bases Violent reaction. coleparmer.comsdfine.com
Alcohols Incompatible, potential for vigorous reaction. kscl.co.infishersci.comcoleparmer.com
Strong Oxidizing Agents Incompatible, potential for vigorous reaction. kscl.co.infishersci.comcoleparmer.com
Amines Incompatible, potential for vigorous reaction. fishersci.comcoleparmer.comnoaa.gov
Metals Corrosive action, potential generation of flammable hydrogen gas. kscl.co.infishersci.comsdfine.com

Risk Analysis and Disaster Management in Manufacturing Contexts

In a manufacturing setting, a comprehensive risk analysis for this compound is essential. This involves identifying potential failure points in storage, handling, and processing, and establishing robust disaster management plans.

Key elements of risk analysis and disaster management include:

Engineering Controls: Manufacturing facilities must be equipped with adequate ventilation, including explosion-proof systems, to control vapor concentrations. kscl.co.incoleparmer.com Eyewash stations and safety showers must be readily accessible. coleparmer.com

Emergency Procedures for Spills: In the event of a spill, all ignition sources must be removed immediately. kscl.co.incoleparmer.com The area should be evacuated, and personnel should only enter with appropriate personal protective equipment, including respiratory protection. kscl.co.in The spill should be absorbed with an inert material like sand or vermiculite (B1170534) and collected in a suitable container for disposal. coleparmer.com Water should not be used on the spilled material. kscl.co.innoaa.gov

Fire Emergency Plan: Firefighting personnel must wear self-contained breathing apparatus and full protective gear. fishersci.comcoleparmer.com As the substance reacts with water, appropriate extinguishing media (foam, dry chemical, CO2) must be used. kscl.co.incoleparmer.com Uninvolved containers should be moved from the fire area if it can be done safely, or cooled with a water spray. sigmaaldrich.cn

Personal Protective Equipment (PPE): A stringent PPE program is required for all personnel handling the chemical. This includes chemical splash goggles, a face shield, appropriate protective gloves, and flame-retardant antistatic protective clothing. coleparmer.comsigmaaldrich.cn Respiratory protection is critical, especially when ventilation is inadequate or during emergency situations. coleparmer.com

The following table outlines emergency response procedures for incidents involving this compound:

Table 2: Emergency Response and Disaster Management Protocols

Incident Action Source(s)
Spill or Leak Evacuate area and remove all ignition sources. Ventilate the area. Wear full PPE. Absorb with inert material (sand, earth). Do not use water. Collect in a suitable, closed container for disposal. kscl.co.incoleparmer.comsdfine.com
Fire Wear self-contained breathing apparatus and full protective gear. Use dry chemical, foam, or CO2. DO NOT use water directly. Cool containers with water spray if they are exposed to fire but not leaking. kscl.co.infishersci.comcoleparmer.com
Exposure (Inhalation) Remove to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. coleparmer.com
Exposure (Skin) Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. coleparmer.com
Exposure (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. coleparmer.com

Emerging Research Frontiers and Future Directions for 2 Chloropropionyl Chloride

Novel Catalytic Applications and Process Intensification

The synthesis of 2-chloropropionyl chloride and its subsequent use in chemical reactions are being optimized through novel catalytic methods and process intensification. A key area of development is the production of optically active forms of the compound, which are crucial as intermediates for pharmaceuticals and plant protection products. google.com

Research has demonstrated efficient, one-pot syntheses of optically active D-(+)-2-chloropropionyl chloride from readily available L-lactic acid and thionyl chloride. google.com These processes utilize basic catalysts which are essential for controlling the reaction. Compared to older, multi-step methods, these intensified processes offer numerous advantages, including shorter production flows, simpler technology, and reduced production time. google.compatsnap.com

Key catalytic developments include:

Basic Catalysts for Chiral Synthesis: Catalysts such as pyridine (B92270), triethylamine (B128534), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are employed to produce optically active this compound from chiral precursors like lactic acid. google.compatsnap.com Pyridine is a preferred catalyst in some systems, facilitating high yields and purity in a single-pot reaction. google.com

Lewis Acid Catalysis: In the synthesis from propionyl chloride, Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can catalyze the chlorination at lower temperatures (50–70°C), achieving high yields (88–92%) and excellent selectivity (>99%) for the desired 2-chloro isomer.

Alternative Catalysts: To move towards greener processes, research has explored replacing traditional catalysts. For instance, calcium fluoride (B91410) has been successfully used as a catalyst in the synthesis of D-(+)-2-chloropropionyl chloride, offering a more environmentally benign alternative to pyridine. patsnap.com

The table below summarizes and compares different catalytic approaches for the synthesis of this compound.

Catalyst TypeSpecific Catalyst(s)Precursor(s)Key Research Finding/AdvantageYield/Purity
Basic CatalystPyridine, Triethylamine, DMF, DMSOOptically Active Lactic Acid, Thionyl ChlorideEnables one-pot synthesis of optically active D-(+)-2-chloropropionyl chloride; simplifies process. google.comgoogle.comYield: >84%, Purity: >97% google.com
Lewis AcidAluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)Propionyl chlorideHigh selectivity (>99%) for the 2-chloro isomer at lower temperatures. Yield: 88–92%
Alternative/Green CatalystCalcium FluorideL-ethyl lactate (B86563), Thionyl ChlorideProvides a more environmentally friendly alternative to pyridine, improving yield and reducing pollution. patsnap.comHigh yield and product purity (99.5%). patsnap.com

Development of More Sustainable and Green Synthetic Routes

A significant trend in chemical manufacturing is the development of sustainable and green synthetic processes. For this compound, this involves creating routes that are more efficient, generate less waste, and use less hazardous materials.

One of the primary achievements in this area is the move from complex, multi-step syntheses to simplified "one-pot" methods. google.com Traditional routes often involved generating a 2-chloropropionic acid ester from L-lactic acid, followed by hydrolysis and then acylation to get the final product, a process that is time-consuming, complex, and costly. patsnap.com In contrast, modern methods that directly convert optically active lactic acid to this compound in a single step significantly shorten the production flow and lower costs. google.comgoogle.com

Key aspects of these greener routes include:

Atom Economy: One-pot syntheses improve atom economy by reducing the number of intermediate steps and purification losses.

Raw Material Selection: The use of inexpensive and readily available starting materials, such as food-grade L-lactic acid, enhances the sustainability of the process. google.com

Catalyst Improvement: The replacement of hazardous catalysts like pyridine with more benign alternatives such as calcium fluoride reduces the environmental impact of the synthesis. patsnap.com Furthermore, the potential to recover and reuse the catalyst adds to the process's green credentials. google.com

These advancements align with the principles of green chemistry by simplifying processes, maximizing efficiency, and minimizing environmental footprints.

Expansion into New Material Science and Nanoscience Applications

This compound is an important reagent for modifying surfaces and synthesizing advanced polymers and nanomaterials. Its bifunctional nature—possessing both a reactive acyl chloride group and a chlorine atom—makes it a versatile building block.

Emerging applications in material and nanoscience include:

Surface Functionalization: The compound is used for the chemical surface functionalization of polymers like parylene C. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This modification enhances properties such as adhesion, which is critical for developing advanced coatings and adhesives.

Polymer Chemistry: this compound serves as a crucial precursor in the synthesis of macroinitiators for Atom Transfer Radical Polymerization (ATRP). chemicalbook.comsigmaaldrich.com Specifically, it is used to prepare poly(ethylene glycol) (PEG) macroinitiators, which allow for the creation of well-defined, complex polymer architectures essential for advanced materials. sigmaaldrich.com

Nanoscience: In nanotechnology, the compound is used to prepare chlorine-modified titanium dioxide (TiO₂) nanoparticles. chemicalbook.comsigmaaldrich.com These modified nanoparticles can act as ATRP initiators and have significant potential in applications like photocatalysis, where they can improve the efficiency of light-induced chemical reactions. sigmaaldrich.com

The table below details the applications of this compound in material and nanoscience.

Application AreaSpecific UseResulting Material/ProductAdvantage/Purpose
Surface FunctionalizationChemical modification of parylene C surfaces. chemicalbook.comsigmaaldrich.comsigmaaldrich.comFunctionalized Parylene C PolymerEnhances adhesion properties for coatings and adhesives.
Polymer ChemistryPreparation of poly(ethylene glycol) (PEG) macroinitiators. PEG Macroinitiators for ATRPEnables synthesis of well-defined, complex polymer architectures.
NanosciencePreparation of modified TiO₂ nanoparticles. chemicalbook.comsigmaaldrich.comChlorine-Modified Titanium Dioxide NanoparticlesServe as ATRP initiators and enhance photocatalytic efficiency. sigmaaldrich.com

Exploration of Stereoselective Reactions in Advanced Organic Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and agrochemical development. Research into this compound is increasingly focused on stereoselectivity—both in producing specific stereoisomers of the compound itself and in using it to induce chirality in subsequent reactions.

The preparation of optically active this compound is a significant area of research. google.compatsnap.com Methods have been developed to synthesize D-(+)-2-chloropropionyl chloride with high chemical and optical purity by starting with a chiral precursor, L-lactic acid, and using a catalyst. google.comgoogle.com One documented method achieves a product purity of 98.5% with a specific rotation of -4.8°. google.com Another approach using L-ethyl lactate and a calcium fluoride catalyst yielded a product with an optical purity of 97.1%. patsnap.com Such processes are vital as they provide access to chiral building blocks for more complex molecules.

While direct studies on the stereoselective reactions of this compound are specific to the target molecule, the principles are well-established in organic chemistry. The field is exploring advanced catalytic methods, such as palladium-catalyzed reactions, to achieve high regio- and stereoselectivity in the synthesis of related chloro-functionalized molecules. nih.gov These explorations pave the way for more precise and efficient construction of complex chiral structures using reagents like optically active this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The future of chemical manufacturing lies in safer, more efficient, and more consistent production methods. Integrating the synthesis of reactive intermediates like this compound with flow chemistry and automated platforms represents a significant step in this direction.

Continuous flow chemistry offers several advantages over traditional batch processing, especially for reactive and hazardous chemicals. These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of reactive material at any given time, and the potential for higher yields and purity. Research on the continuous flow production of the related compound 3-chloropropionyl chloride has demonstrated the power of this approach, achieving high conversion (up to 94%) in a residence time of just 25 minutes under mild conditions. researchgate.net These findings present a strong case for developing similar continuous processes for this compound.

Furthermore, the automation of these flow systems is a key frontier. Automated platforms using continuous stirred-tank reactors (CSTRs) and real-time monitoring with feedback control loops are being developed for the large-scale production of other acid chlorides. mdpi.com Such systems lead to significant improvements in process consistency, reliability, and space-time yield. mdpi.com The "one-pot" syntheses already developed for this compound are ideal candidates for adaptation to these automated continuous flow platforms, promising a future of highly efficient and safe industrial production. google.com

Q & A

Q. What are the primary synthetic methodologies for preparing 2-chloropropionyl chloride in academic research?

this compound is synthesized via chlorination of propionyl chloride under controlled conditions. Evidence from hydrolysis studies indicates that racemic 2-chloropropionic acid is generated through chlorination followed by hydrolysis . Industrial methods also involve chlorinating propionic acid with propionic anhydride as an additive at 115–140°C, avoiding radical initiators and light . For lab-scale synthesis, direct chlorination of propionyl chloride with sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) is common. Purity (>98%) is critical, requiring fractional distillation under inert atmospheres to prevent decomposition .

Q. How is this compound utilized in synthesizing pharmaceutical intermediates?

The compound is a key intermediate in substitution reactions. For example, it reacts with isobutylbenzene to form ibuprofen after hydrolysis . It also synthesizes α-chloroamides by reacting with amines (e.g., aniline, benzylamine) in dichloromethane (DCM), with triethylamine (TEA) to neutralize HCl. This method achieves high yields (90–95%) without requiring purification . Chiral amines like (S)-α-methylbenzylamine produce diastereomeric α-chloroamides (1:1 ratio), useful in asymmetric synthesis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

The compound is corrosive, moisture-sensitive, and releases HCl upon hydrolysis. Key protocols include:

  • Use of anhydrous conditions and inert gas (N₂/Ar) during reactions.
  • Personal protective equipment (PPE): acid-resistant gloves, goggles, and fume hoods.
  • Storage in airtight containers at 2–8°C, away from heat/ignition sources .
  • Neutralization of spills with sodium bicarbonate or sand. Vapor pressure (0.13 torr @ 20°C) necessitates ventilation to avoid inhalation risks .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize diastereomer formation in chiral α-chloroamide synthesis?

Diastereomer control depends on solvent polarity, temperature, and amine stereochemistry. Using enantiopure amines (e.g., (S)-α-methylbenzylamine) and low-polarity solvents (e.g., DCM) reduces racemization. Kinetic studies suggest cooling to -20°C slows epimerization. TEA addition (1 equivalent) improves HCl scavenging, preventing acid-catalyzed racemization . Advanced purification via flash chromatography (heptane/EtOAc gradients) isolates enantiomers with >95% purity .

Q. What analytical techniques resolve contradictions in reaction pathways involving this compound?

Conflicting reaction outcomes (e.g., thiourea vs. dihydropyrimidine formation) arise from nucleophile-solvent interactions. For example, in acetone, this compound reacts with ammonium thiocyanate and aniline to yield 4,5,6-trimethyl-1-phenyl-3,4-dihydropyrimidine-2(1H)-thione, not the expected thiourea. This is attributed to solvent-mediated cyclization. Techniques include:

  • NMR kinetics : Tracking intermediate formation (e.g., thiocyanate adducts).
  • X-ray crystallography : Confirming product stereochemistry (e.g., dihedral angles in thiourea derivatives) .
  • HPLC-MS : Identifying byproducts and quantifying reaction pathways .

Q. How can researchers address low yields in cyclization reactions using this compound?

Low yields in thiopyranthione cyclization (e.g., 20–21% for sulfur karrikin bioisosteres) are attributed to steric hindrance and competing side reactions. Optimization strategies:

  • Catalysis : Lewis acids like BF₃·Et₂O enhance electrophilicity.
  • Solvent tuning : Polar aprotic solvents (e.g., THF) stabilize transition states.
  • Temperature control : Slow heating (40–60°C) minimizes decomposition .
  • In situ monitoring : IR spectroscopy tracks carbonyl intermediates (1680–1700 cm⁻¹) .

Q. What methodologies characterize the metabolic pathways of this compound derivatives in biological systems?

Derivatives like (S)-2-chloropropanol and ®-propylene oxide undergo hepatic metabolism. Techniques include:

  • Isotopic labeling : ¹⁴C-tracing in animal models to map oxidation pathways.
  • LC-MS/MS : Identifying glutathione conjugates formed during detoxification.
  • Enzyme assays : Measuring cytochrome P450 activity in liver microsomes . Acute inhalation studies in rodents show cardiac effects at >500 ppm, emphasizing dose-dependent toxicity .

Methodological Challenges and Solutions

Q. How can researchers ensure purity and stability of this compound in long-term studies?

  • Stability assays : Accelerated aging under humidity (40–80% RH) and temperature (25–40°C) to determine shelf life.
  • QC protocols : Karl Fischer titration (<0.01% H₂O) and GC-FID (purity >98%) .
  • Stabilizers : Adding molecular sieves (3Å) during storage inhibits hydrolysis .

Q. What strategies mitigate competing side reactions in nucleophilic acyl substitutions?

  • Selective quenching : Adding methanol post-reaction consumes excess this compound .
  • Protecting groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Computational modeling : DFT calculations predict regioselectivity in thiocyanate vs. chloride displacement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.